5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with a piperidine derivative under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by the addition of a methylating agent to introduce the N-methyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine
- Diflumetorim
- Pyrimidifen
Uniqueness
5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine stands out due to its unique combination of functional groups and structural features. The presence of the trifluoromethyl group and the piperidine ring imparts distinct chemical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H16ClF3N6 |
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Molecular Weight |
372.77 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H16ClF3N6/c1-24(14-20-7-10(16)8-21-14)11-2-4-25(5-3-11)13-6-12(15(17,18)19)22-9-23-13/h6-9,11H,2-5H2,1H3 |
InChI Key |
JBPQXSWWGYUEGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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